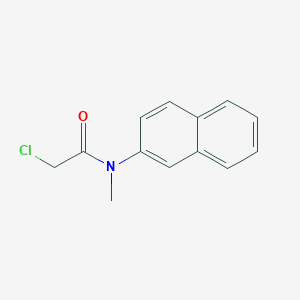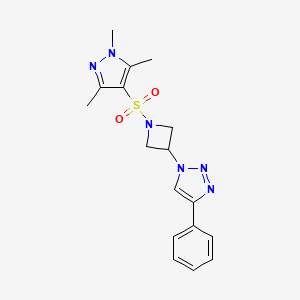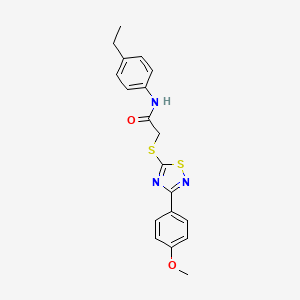
2-Chloro-N-methyl-N-naphthalen-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-methyl-N-naphthalen-2-ylacetamide (CMNA) is an organic compound that belongs to the class of amides. It is a white crystalline solid that is soluble in organic solvents such as acetone, chloroform, and methanol. CMNA is widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide is not well understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
Biochemical and Physiological Effects:
2-Chloro-N-methyl-N-naphthalen-2-ylacetamide has been shown to have various biochemical and physiological effects. It has been reported to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have antitumor and antifungal activities. In addition, 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide has been reported to have neuroprotective effects against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-methyl-N-naphthalen-2-ylacetamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide has some limitations. It is toxic and requires careful handling. It is also a potent acetylcholinesterase inhibitor, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide research. One area of interest is the development of new synthetic methods for 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide and its derivatives. Another area of interest is the investigation of the mechanism of action of 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide and its potential therapeutic applications. Additionally, the use of 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide as a ligand in the preparation of metal complexes is an area of active research. Overall, 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide has significant potential for further research and development in the field of organic chemistry and pharmaceuticals.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide involves the reaction of 2-chloro-N-methylacetamide with naphthalene-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction yields 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide as a white crystalline solid. The purity of 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-Chloro-N-methyl-N-naphthalen-2-ylacetamide has been widely used in scientific research due to its unique properties and applications. It is primarily used as a reagent in organic synthesis, especially in the preparation of biologically active compounds. 2-Chloro-N-methyl-N-naphthalen-2-ylacetamide has been used in the synthesis of various pharmaceuticals and agrochemicals. It has also been used as a ligand in the preparation of metal complexes.
Propriétés
IUPAC Name |
2-chloro-N-methyl-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-15(13(16)9-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFITZFGUIIJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=CC=CC=C2C=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416993 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2718614.png)
![N-(4-chloro-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2718615.png)
![(E)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2718616.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2718618.png)
![4-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2718619.png)
![(3Z)-1-benzyl-3-{[(2,3-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2718621.png)
![ethyl 1-methyl-4-[3-[(methylsulfonyl)amino]-1-(trifluoromethyl)propoxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2718623.png)

![ethyl N-(3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-cyanoacryloyl)carbamate](/img/structure/B2718631.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2718633.png)